(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with phosphoryl chloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is then heated to reflux, and the product is isolated by distillation or crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3)
Conditions: Reflux, inert atmosphere
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can be phosphoramidates, phosphorothioates, or phosphorates.
Hydrolysis Products: Phosphoramidic acid derivatives.
Scientific Research Applications
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The chlorine atoms in the compound are highly reactive and can be displaced by nucleophiles, leading to the formation of stable phosphoramidic derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-pyrrol-2-yl)carbonylphosphonic dichloride
- (1-methyl-1H-pyrrol-2-yl)carbonylphosphorothioic dichloride
- (1-methyl-1H-pyrrol-2-yl)carbonylphosphorodithioic dichloride
Uniqueness
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride is unique due to its specific reactivity and the stability of its phosphoramidic derivatives. Compared to similar compounds, it offers a broader range of applications in both research and industrial settings .
Properties
Molecular Formula |
C6H7Cl2N2O2P |
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Molecular Weight |
241.01 g/mol |
IUPAC Name |
N-dichlorophosphoryl-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C6H7Cl2N2O2P/c1-10-4-2-3-5(10)6(11)9-13(7,8)12/h2-4H,1H3,(H,9,11,12) |
InChI Key |
WCWRDCLEQQQPTI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=O)NP(=O)(Cl)Cl |
Origin of Product |
United States |
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